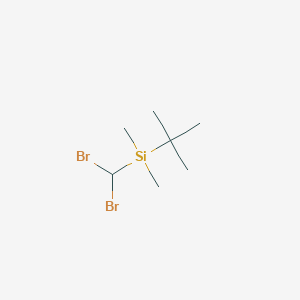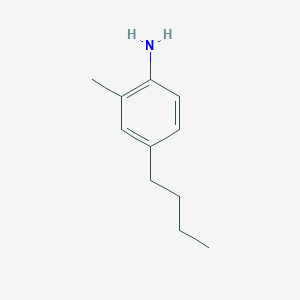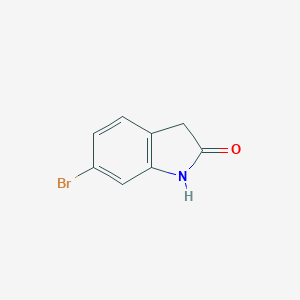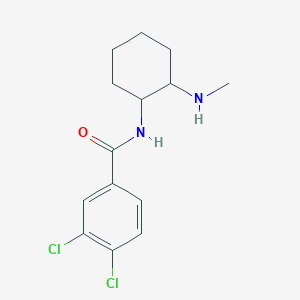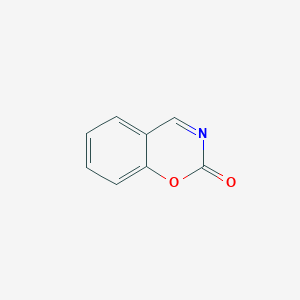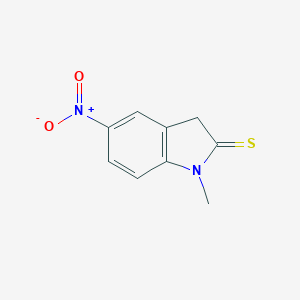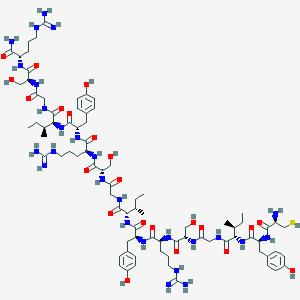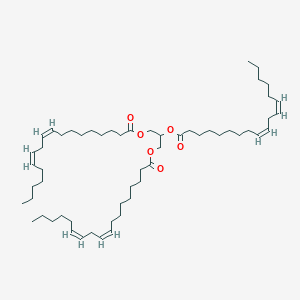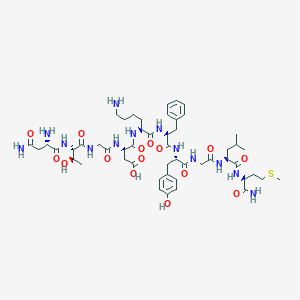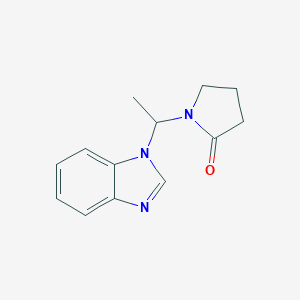![molecular formula C7H12O2S B126977 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone CAS No. 145475-20-3](/img/structure/B126977.png)
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone, also known as 2-Methyl-6-(2-oxoethyl)-1,3-dioxin-4-one, is an organic compound with the molecular formula C7H10O3S. It is a colorless liquid with a strong odor and is commonly used in chemical research.
Mecanismo De Acción
The mechanism of action of 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone is not well understood. However, studies have suggested that it may act as a reactive electrophile and undergo nucleophilic addition reactions with cellular nucleophiles such as proteins and DNA. This can lead to the formation of adducts that can alter the structure and function of these biomolecules.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone can induce oxidative stress and DNA damage in cells. It can also cause cytotoxicity and apoptosis in various cell types. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone in lab experiments is its high reactivity, which makes it useful as a building block for the synthesis of new compounds. However, its strong odor and potential toxicity can be a limitation for its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone. One direction is to study its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action and the formation of adducts with cellular biomolecules. Additionally, research can be done on the synthesis of new compounds using 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone as a starting material.
Métodos De Síntesis
The synthesis of 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone involves the reaction of 2-methyl-1,3-dioxolane-4-methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields 1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone as the final product.
Aplicaciones Científicas De Investigación
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone has a wide range of scientific research applications. It is commonly used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used in chemical research as a starting material for the synthesis of new compounds with potential biological activities.
Propiedades
Número CAS |
145475-20-3 |
|---|---|
Nombre del producto |
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone |
Fórmula molecular |
C7H12O2S |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2S/c1-5-3-4-10-7(9-5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1 |
Clave InChI |
VCGDCGXCMBGHID-IYSWYEEDSA-N |
SMILES isomérico |
C[C@@H]1CCS[C@@H](O1)C(=O)C |
SMILES |
CC1CCSC(O1)C(=O)C |
SMILES canónico |
CC1CCSC(O1)C(=O)C |
Sinónimos |
Ethanone, 1-(6-methyl-1,3-oxathian-2-yl)-, (2R-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



